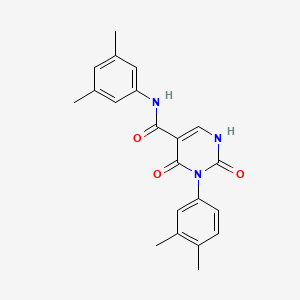![molecular formula C25H24N4O5 B11293971 N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11293971.png)
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-METHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes methoxyphenyl and pyridinyl groups, contributing to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of 4-methoxyphenylamine with acetic anhydride to form N-(4-methoxyphenyl)acetamide.
Cyclization Reactions: The intermediate is then reacted with 3-methoxybenzaldehyde and pyridine-2-carboxaldehyde under acidic or basic conditions to form the imidazolidinone ring.
Final Coupling: The final step involves coupling the imidazolidinone intermediate with the acetamide derivative under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-METHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The imidazolidinone ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(4-METHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studied for its potential therapeutic effects and pharmacokinetic properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-(4-METHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The methoxy and pyridinyl groups play a crucial role in enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-METHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE
- **N-(4-METHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE
- **N-(4-METHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-4-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE
Uniqueness
The uniqueness of N-(4-METHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE lies in its specific substitution pattern and the presence of both methoxy and pyridinyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H24N4O5 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H24N4O5/c1-33-20-11-9-17(10-12-20)27-23(30)15-22-24(31)29(19-7-5-8-21(14-19)34-2)25(32)28(22)16-18-6-3-4-13-26-18/h3-14,22H,15-16H2,1-2H3,(H,27,30) |
Clé InChI |
LAHRUCORNLNBKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CC=N3)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11293889.png)

![5-ethoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11293904.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11293907.png)
![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293914.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293922.png)
![4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-benzyl-1-(1H-indol-3-yl)-](/img/structure/B11293932.png)
![N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11293934.png)
![N-(2,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11293936.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B11293939.png)
![4-Methyl-6-(3-methylphenyl)-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293947.png)
![6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11293953.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide](/img/structure/B11293961.png)
![4-(4-methylphenyl)-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293982.png)
